molecular formula C17H16O4 B1599317 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde CAS No. 3722-80-3

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Cat. No.: B1599317
CAS No.: 3722-80-3
M. Wt: 284.31 g/mol
InChI Key: HRZNTEQVUNFFHD-UHFFFAOYSA-N
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Description

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an organic compound with the molecular formula C17H16O4. It is characterized by the presence of two benzaldehyde groups connected by a propane-1,3-diylbis(oxy) linker. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4,4’-(Propane-1,3-diylbis(oxy))dibenzoic acid.

    Reduction: 4,4’-(Propane-1,3-diylbis(oxy))dibenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, through the formation of Schiff bases. This reactivity is exploited in various chemical syntheses and biological assays .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Propane-1,3-diylbis(oxy))dianiline: Similar structure but with amine groups instead of aldehyde groups.

    4,4’-(Propane-1,3-diylbis(oxy))dibenzoic acid: Oxidized form of the compound with carboxylic acid groups.

    4,4’-(Propane-1,3-diylbis(oxy))dibenzyl alcohol: Reduced form with alcohol groups.

Uniqueness

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications .

Biological Activity

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an organic compound characterized by its chemical formula C17H16O4C_{17}H_{16}O_{4}. It features two formyl groups linked by a propane-1,3-diyl chain, which contributes to its unique structural and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Structural Characteristics

The molecular structure of this compound is V-shaped, with two benzaldehyde groups oriented to enhance reactivity. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for further studies in pharmacology and toxicology.

The primary mechanism of action involves the reactivity of the aldehyde groups. These groups can form covalent bonds with nucleophiles (e.g., amines) through the formation of Schiff bases, which are crucial in various biological assays and chemical syntheses. This reactivity is essential for understanding how the compound can be utilized in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities due to its structural features.
  • Interactions with Biological Macromolecules : Interaction studies have shown that it may form stable complexes with proteins and nucleic acids, potentially influencing their functions.
  • Cytotoxicity : Some studies have indicated potential cytotoxic effects against various cancer cell lines, suggesting its application in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of the compound on human cervical cancer cells (HeLa) and colon cancer cells (HCT116). Results indicated significant cytotoxic activity compared to control groups .
  • Antimicrobial Activity :
    • The compound was tested for antimicrobial properties against various bacterial strains. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
  • Complex Formation Studies :
    • Research on its interaction with metal ions revealed that this compound can act as an ionophore, selectively binding to Pb(II) ions. This property is valuable in environmental applications such as heavy metal detection.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
3,3'-Dihydroxy-4,4'-(propane-1,3-diyldioxy)dibenzoic acidContains hydroxyl groupsMore polar; potential for increased solubility
Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoateEster derivativeDifferent reactivity profile due to ester functionality
4-HydroxybenzaldehydeSimple aromatic aldehydeLacks the linking chain; less complex reactivity

The dual aldehyde functionality combined with a flexible hydrocarbon chain enhances the reactivity of this compound compared to simpler analogs .

Properties

IUPAC Name

4-[3-(4-formylphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZNTEQVUNFFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423671
Record name 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-80-3
Record name 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g of 4-hydroxybenzaldehyde and 8.3 g of 1,3-dibromopropane were reacted for 24 hours in 6.2 g of potassium carbonate solution in 100 ml of DMF under reflux. The reaction mixture was poured into cold distilled water to obtain a precipitate. After filtration and vacuum drying the precipitate, the resultant was recrystallized in ethanol to obtain the white product (XII-1). The product yield was 76%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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